molecular formula C20H40O2 B3026012 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

Cat. No.: B3026012
M. Wt: 315.5 g/mol
InChI Key: RLCKHJSFHOZMDR-VPYROQPTSA-N
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Description

Phytanic Acid-d3, also known as 7,11,15-trimethyl-3-(methyl-d3)hexadecanoic acid, is a deuterated form of phytanic acid. It is a saturated 20-carbon branched-chain fatty acid. This compound is primarily used as an internal standard for the quantification of phytanic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytanic Acid-d3 is synthesized through the deuteration of phytanic acid. The process involves the introduction of deuterium atoms into the phytanic acid molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of Phytanic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Phytanic Acid-d3 undergoes several types of chemical reactions, including:

    Oxidation: Phytanic Acid-d3 can be oxidized to form pristanic acid.

    Reduction: The compound can be reduced to form phytol, a diterpene alcohol.

    Substitution: Phytanic Acid-d3 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed:

Mechanism of Action

Phytanic Acid-d3 exerts its effects primarily through its role as a metabolic intermediate. It undergoes alpha-oxidation in the peroxisome to form pristanic acid. This process involves the removal of one carbon atom from the molecule. The resulting pristanic acid can then undergo several rounds of beta-oxidation to form medium-chain fatty acids, which are further metabolized in the mitochondria . The compound also interacts with transcription factors such as peroxisome proliferator-activated receptor alpha (PPAR-alpha) and retinoid X receptor (RXR), influencing various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Phytanic Acid-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

Properties

IUPAC Name

7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-VPYROQPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Reactant of Route 2
Reactant of Route 2
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Reactant of Route 3
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Reactant of Route 4
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Reactant of Route 5
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Reactant of Route 6
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

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